17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the azapentacyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the ethoxyphenyl and methylphenyl groups: These groups are usually introduced through electrophilic aromatic substitution reactions.
Formation of the imino group: This step involves the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 17-(4-BENZYLOXYPHENYL)-15-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- 17-{2-[HYDROXY(OXIDO)AMINO]-4-METHYLPHENYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
Uniqueness
The uniqueness of 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific substitution pattern and the presence of the imino group, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C34H28N2O3 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
17-(4-ethoxyphenyl)-1-[(2-methylphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C34H28N2O3/c1-3-39-23-18-16-22(17-19-23)36-32(37)30-29-24-11-5-7-13-26(24)34(31(30)33(36)38,27-14-8-6-12-25(27)29)20-35-28-15-9-4-10-21(28)2/h4-20,29-31H,3H2,1-2H3 |
InChI Key |
KXYGHNMBVPYNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=CC=C7C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.